4-Chloro-2-(2-fluoro-phenyl)-quinazoline
Description
Significance of the Quinazoline (B50416) Heterocyclic Scaffold in Drug Discovery
The quinazoline scaffold is of paramount importance in drug discovery due to the broad spectrum of biological activities its derivatives have been shown to possess. mdpi.comnih.govnih.gov This heterocyclic system is a key component in a multitude of compounds that have been investigated and developed for various therapeutic applications. rsc.org The inherent drug-like properties of the quinazoline core make it an attractive starting point for the design of new medicinal agents. mdpi.com
The biological significance of quinazolines is extensive, with derivatives exhibiting activities such as:
Anticancer: This is perhaps the most prominent and well-researched area for quinazoline derivatives. google.comnih.govnih.gov Several approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are based on the quinazoline framework and function primarily as tyrosine kinase inhibitors. nih.govlongdom.org
Antimicrobial: Quinazoline derivatives have demonstrated notable efficacy against various bacterial and fungal strains. chemimpex.com
Anti-inflammatory: A number of quinazoline compounds have been shown to possess significant anti-inflammatory properties. mdpi.com
Antiviral: Research has also explored the potential of quinazolines as antiviral agents. mdpi.com
Other Activities: The therapeutic potential of quinazolines extends to anticonvulsant, antihypertensive, antimalarial, and even anti-Alzheimer's disease applications. mdpi.commdpi.com
The diverse pharmacological profile of the quinazoline scaffold underscores its status as a "privileged structure" in medicinal chemistry, continually inspiring the development of new therapeutic agents. chemimpex.comnih.gov
Overview of Halogenated Quinazoline Derivatives in Pharmaceutical Research
The introduction of halogen atoms into a drug molecule is a common strategy in medicinal chemistry to modulate its physicochemical and biological properties. In the context of quinazoline derivatives, halogenation has been shown to significantly influence their therapeutic potential. mdpi.com The presence of halogens such as chlorine, fluorine, and bromine can affect a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. chemimpex.com
Academic Research Focus on 4-Chloro-2-(2-fluoro-phenyl)-quinazoline and Related Analogues
While extensive research has been conducted on the broader class of quinazoline derivatives, specific academic focus on this compound itself is not widely documented in publicly available literature. However, its structural features, namely the chloro-substitution at the 4-position and the 2-fluoro-phenyl group at the 2-position, place it firmly within a class of compounds of significant interest to medicinal chemists. The 4-chloro position is a particularly reactive site, often used as a key synthetic handle to introduce various nucleophiles, thereby creating diverse libraries of 4-substituted quinazolines. nih.govmdpi.com
Research on closely related analogues provides insight into the potential therapeutic applications of this compound. For example, derivatives of 4-amino-quinazoline are widely explored for their anticancer properties. nih.govresearchgate.net The synthesis of such compounds often proceeds through a 4-chloroquinazoline (B184009) intermediate. nih.govmdpi.com
The table below summarizes the biological activities of some halogenated quinazoline analogues, highlighting the potency that this class of compounds can achieve. The data is derived from studies on compounds with similar structural motifs, suggesting the potential areas of therapeutic interest for this compound.
| Compound/Analogue | Target/Activity | IC50 Value | Reference |
| 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-hydroxymethylfuran-2-yl)quinazoline | EGFR Inhibitor | 5.06 nM | nih.gov |
| Analogue of 6-chloro-2-p-tolylquinazolinone | Broad-spectrum antitumor | Micromolar range | nih.gov |
| 2-chloro-4-anilinoquinazoline derivative (LASSBio-1821) | Antitumor | - | mdpi.com |
This table presents data for analogues of this compound to illustrate the biological potential of this class of compounds.
The primary research interest in compounds like this compound lies in their role as versatile intermediates in the synthesis of more complex molecules with tailored biological activities. chemimpex.com The presence of both chloro and fluoro substituents offers a unique combination of reactivity and electronic properties that can be exploited in the design of novel kinase inhibitors and other targeted therapies. chemimpex.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-10-6-2-4-8-12(10)17-14(18-13)9-5-1-3-7-11(9)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMTCRHSSQQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406184 | |
| Record name | 4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610276-37-4 | |
| Record name | 4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 2 Fluoro Phenyl Quinazoline
Established Synthetic Routes to the 4-Chloroquinazoline (B184009) Core
The synthesis of the foundational 4-chloroquinazoline structure is a well-established process, typically involving a two-step sequence: the initial formation of a quinazolin-4(3H)-one intermediate, followed by a chlorination reaction.
Condensation and Cyclization Reactions in Quinazoline (B50416) Synthesis
The construction of the quinazoline ring system, the heterocyclic core of the target molecule, is commonly achieved through condensation and cyclization reactions. A prevalent method involves the reaction of an anthranilic acid derivative with a suitable one-carbon source. For instance, heating an appropriately substituted o-anthranilic acid with formamidine (B1211174) acetate (B1210297) in formamide (B127407) at elevated temperatures leads to the formation of the corresponding quinazolin-4(3H)-one. researchgate.net This transformation is a cornerstone in quinazoline chemistry, providing a reliable entry point to a wide array of derivatives.
Recent advancements have also explored greener and more efficient methods for this cyclization. One such approach utilizes visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.org This method, which can be catalyzed by organic dyes like fluorescein (B123965) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), offers high yields and good functional group tolerance under mild, metal-free conditions. nih.gov The initial step in these syntheses is the formation of a 2-aryl-2,3-dihydroquinazolin-4(1H)-one, which is subsequently dehydrogenated to yield the aromatic quinazolin-4(3H)-one.
The general synthetic scheme for the formation of the quinazolinone precursor can be summarized as follows:
| Reactant A | Reactant B | Conditions | Product |
| o-Anthranilic Acid | Chloroacetonitrile (B46850) | Increased chloroacetonitrile improves yield | 2-chloromethyl-4(3H)-quinazolinone |
| 2-Aminobenzamide | Aldehyde | Fluorescein, TBHP, visible light | Quinazolin-4(3H)-one |
| Anthranilic Acid Derivative | Formamidine Acetate | Formamide, 160°C | Quinazolin-4(3H)-one |
This table illustrates common starting materials and conditions for the synthesis of the quinazolinone core structure.
Chlorination Strategies Utilizing Thionyl Chloride and Related Reagents
Once the 2-substituted quinazolin-4(3H)-one is obtained, the next critical step is the conversion of the hydroxyl group at the C-4 position to a chlorine atom. This transformation is crucial as the 4-chloro substituent serves as a versatile leaving group for subsequent nucleophilic substitution and cross-coupling reactions. The most widely employed reagent for this purpose is thionyl chloride (SOCl₂), often used in reflux conditions. researchgate.netprepchem.com
The reaction involves heating the quinazolin-4(3H)-one with an excess of thionyl chloride. In many procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added. prepchem.comcommonorganicchemistry.com The DMF acts as a catalyst by forming the Vilsmeier reagent (dimethylchloromethyleneammonium chloride), which is a more potent chlorinating agent. commonorganicchemistry.com This method is highly effective for converting the lactam functionality of the quinazolinone into the desired 4-chloroquinazoline. Following the reaction, the excess thionyl chloride is typically removed by distillation to yield the crude product, which can then be purified by recrystallization. prepchem.com While thionyl chloride is the most common reagent, other chlorinating agents like phosphorus oxychloride have also been reported for similar transformations. researchgate.net
Advanced Synthetic Approaches for 4-Chloro-2-(2-fluoro-phenyl)-quinazoline and Its Analogues
The introduction of the 2-(2-fluoro-phenyl) substituent and further diversification of the quinazoline scaffold are often accomplished using modern, metal-catalyzed cross-coupling reactions. These powerful techniques allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.govscilit.com
Metal-Catalyzed Cross-Coupling Reactions
Halogenated quinazolines, such as the 4-chloro derivative, are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Stille reactions. nih.govscilit.com These reactions have revolutionized the synthesis of complex polysubstituted quinazolines. The reactivity of the C-4 position of the quinazoline ring is enhanced due to the electronic effect of the adjacent nitrogen atom, making it a prime site for substitution. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Palladium-Catalyzed Suzuki-Miyaura cross-coupling is a highly versatile and widely used method for forming Csp²–Csp² bonds. nih.gov It involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is favored for its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents. nih.gov
In the context of synthesizing analogues of this compound, the Suzuki-Miyaura reaction is invaluable. For instance, a bromo-substituted quinazoline can be coupled with an arylboronic acid to introduce new aryl groups. mdpi.comresearchgate.net A typical catalytic system for this transformation consists of a palladium source, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base like sodium carbonate or cesium carbonate, and a suitable solvent system, which can include mixtures like toluene/water or dioxane/water. mdpi.comacs.org
Table of Suzuki-Miyaura Reaction Components:
| Component | Example(s) | Role |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Boron Reagent | Arylboronic acids, Bis(pinacolato)diboron | Source of the new aryl or vinyl group |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene/Water, Dioxane/Water, DMF | Provides the reaction medium |
This interactive table outlines the key components typically used in a Suzuki-Miyaura cross-coupling reaction for quinazoline functionalization.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.commdpi.com
Sonogashira and Stille Cross-Coupling Methodologies
The Sonogashira cross-coupling provides an effective route for the formation of Csp²–Csp bonds, enabling the introduction of alkyne moieties onto the quinazoline core. nih.govwikipedia.org This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like triethylamine. nih.govwikipedia.org The Sonogashira reaction has been successfully applied to 2,4-dichloroquinazolines, where selective mono-alkynylation at the more reactive C-4 position can be achieved. nih.gov
The Stille cross-coupling , which involves the reaction of an organostannane (organotin) compound with an organic halide catalyzed by palladium, has also been utilized for the synthesis of polysubstituted quinazolines. nih.gov While effective, the toxicity of the organotin reagents and byproducts has led to it being used less frequently than the Suzuki-Miyaura or Sonogashira reactions. Nevertheless, it remains a valuable tool in the synthetic chemist's arsenal (B13267) for specific transformations where other methods may be less effective. nih.gov
Nucleophilic Aromatic Substitution Reactions on the Quinazoline Ring
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack. nih.govresearchgate.net This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com
Studies on related 2,4-dichloroquinazolines consistently show that nucleophilic substitution occurs regioselectively at the C4 position over the C2 position. nih.govresearchgate.net This is because the carbon at the 4-position is more electron-deficient and thus more susceptible to nucleophilic attack. nih.govresearchgate.net A wide variety of nucleophiles, including aliphatic and aromatic amines, can be used to displace the chloro group, yielding a broad spectrum of 4-substituted quinazoline derivatives. nih.govresearchgate.net This reaction is fundamental in the synthesis of many biologically active quinazoline compounds. scielo.br
Table 2: Examples of Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Reagent Example | Product |
| Primary Aliphatic Amine | Propylamine | N-propyl-2-(2-fluoro-phenyl)-quinazolin-4-amine |
| Secondary Aliphatic Amine | Piperidine | 4-(Piperidin-1-yl)-2-(2-fluoro-phenyl)-quinazoline |
| Aromatic Amine | Aniline (B41778) | N-phenyl-2-(2-fluoro-phenyl)-quinazolin-4-amine |
| Hydrazine | Hydrazine hydrate | 4-Hydrazinyl-2-(2-fluoro-phenyl)-quinazoline |
Microwave-Assisted Synthetic Protocols for Quinazoline Derivatives
The use of microwave irradiation has emerged as a highly efficient method for accelerating organic reactions, including the synthesis of quinazoline derivatives. nih.govnih.gov Compared to conventional heating methods, microwave-assisted synthesis offers significant advantages such as dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reactions with easier work-up procedures. nih.govresearchgate.netfarmaceut.org
This technology is particularly effective for nucleophilic aromatic substitution reactions on the this compound core. nih.gov The reaction between the chloroquinazoline and various amines can be carried out rapidly in a suitable solvent like isopropanol (B130326) or even under solvent-free conditions. nih.govresearchgate.net The direct and efficient heating of the reaction mixture by microwaves leads to a rapid build-up of temperature and pressure, facilitating the substitution process. researchgate.netnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4-Aminoquinazoline Derivative
| Parameter | Conventional Heating | Microwave Irradiation |
| Reactants | 4-Chloroquinazoline, Aryl Amine | 4-Chloroquinazoline, Aryl Amine |
| Solvent | 2-Propanol | 2-Propanol |
| Reaction Time | ~12 hours | ~20 minutes |
| Yield | ~37% | ~96% |
| Conditions | Reflux | 80-100 °C, Sealed vessel |
| Data is representative based on studies of similar 4-chloroquinazoline reactions. nih.gov |
Chemical Reactivity and Derivatization of this compound
Beyond substitution at the C4 position, the core structure of this compound allows for other chemical transformations, including modifications to its aromatic rings.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) provides a route to functionalize the benzene (B151609) portion of the quinazoline scaffold. masterorganicchemistry.commasterorganicchemistry.com In the quinazoline ring system, the pyrimidine ring is electron-deficient and thus generally resistant to electrophilic attack. wikipedia.org Conversely, the fused benzene ring is more susceptible to electrophiles. wikipedia.org The expected order of reactivity for electrophilic substitution on the quinazoline's benzene ring is generally at positions 8 and 6. nih.govrroij.com
For this compound, two different aromatic rings are available for EAS: the fused benzene ring and the 2-fluorophenyl substituent.
Quinazoline Benzene Ring : This ring will undergo substitution, with nitration (using nitric acid and sulfuric acid) being a common example, likely yielding the 6-nitro or 8-nitro derivatives. nih.govyoutube.com
2-Fluoro-phenyl Ring : This ring is activated by the fluorine atom (an ortho-, para-director) but potentially deactivated by the bulky, electron-withdrawing quinazoline substituent. The outcome of electrophilic attack would depend on the specific reaction conditions and the interplay of these electronic and steric effects.
Table 4: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product on Quinazoline Ring |
| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-(2-fluoro-phenyl)-6-nitroquinazoline |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |
Oxidation and Reduction Reactions
The quinazoline core of this compound can undergo both oxidation and reduction, leading to significant structural modifications. nih.gov
Oxidation: Oxidation of the quinazoline ring system typically affects the pyrimidine portion. Reaction with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to the formation of a 4-oxo-quinazoline, also known as a quinazolinone. nih.govresearchgate.net In the case of the title compound, this would involve the replacement of the C4-chloro group with a carbonyl group, yielding 2-(2-fluoro-phenyl)-quinazolin-4(3H)-one.
Reduction: Reduction of the quinazoline nucleus can proceed in a stepwise manner depending on the reducing agent used. Catalytic hydrogenation may stop after the addition of one molecule of hydrogen to give the corresponding 3,4-dihydroquinazoline. nih.govrroij.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can lead to the formation of 1,2,3,4-tetrahydroquinazoline by reducing the double bonds in the pyrimidine ring. nih.govrroij.com
Table 5: Oxidation and Reduction Products
| Transformation | Reagent Example | Product Structure |
| Oxidation | H₂O₂ | 2-(2-fluoro-phenyl)-quinazolin-4(3H)-one |
| Mild Reduction | Catalytic Hydrogenation | 4-Chloro-2-(2-fluoro-phenyl)-3,4-dihydroquinazoline |
| Strong Reduction | NaBH₄ / LiAlH₄ | 4-Chloro-2-(2-fluoro-phenyl)-1,2,3,4-tetrahydroquinazoline |
Pharmacological Profile and Biological Activities of 4 Chloro 2 2 Fluoro Phenyl Quinazoline Derivatives
Anti-Cancer Activities and Oncological Relevance
The quinazoline (B50416) core is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, featuring this moiety. mdpi.com Derivatives of 4-Chloro-2-(2-fluoro-phenyl)-quinazoline are investigated for their potential to inhibit cancer cell growth and proliferation through various mechanisms. The 4-chloro position serves as a reactive site for the synthesis of numerous derivatives, allowing for the introduction of different functional groups to enhance anti-cancer efficacy. mdpi.com
Antiproliferative Effects in Cancer Cell Lines
Derivatives synthesized from 4-chloro-2-phenylquinazoline have demonstrated significant antiproliferative effects against a range of human cancer cell lines. While specific data for derivatives with a 2-(2-fluoro-phenyl) group are limited, studies on closely related 2-phenylquinazoline analogues provide valuable insights. For instance, a series of novel quinazoline derivatives synthesized from 4-chloro-2-phenylquinazoline showed broad-spectrum anticancer activity. One notable compound from a study, referred to as compound 18 , exhibited potent antiproliferative effects against a panel of five cancer cell lines, with a particularly low IC₅₀ value against the MGC-803 human gastric cancer cell line. mdpi.com
Further research into 4-anilinoquinazoline (B1210976) derivatives, synthesized from 6-halo-4-chloro-2-phenylquinazoline precursors, has also revealed promising activity. For example, compound 10b from one such study showed significant inhibitory effects against HCT-116 (colon cancer) and T98G (glioblastoma) cell lines. nih.gov
| Compound Derivative | Cancer Cell Line | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 18 (a 2-phenylquinazolin-4-amine derivative) | MGC-803 (Gastric Cancer) | 0.85 | mdpi.com |
| Compound 18 (a 2-phenylquinazolin-4-amine derivative) | MCF-7 (Breast Cancer) | 2.01 | mdpi.com |
| Compound 18 (a 2-phenylquinazolin-4-amine derivative) | PC-9 (Lung Cancer) | 3.58 | mdpi.com |
| Compound 18 (a 2-phenylquinazolin-4-amine derivative) | A549 (Lung Cancer) | 4.23 | mdpi.com |
| Compound 18 (a 2-phenylquinazolin-4-amine derivative) | H1975 (Lung Cancer) | 1.55 | mdpi.com |
| Compound 10b (a 6-bromo-N-methyl-N,2-diphenylquinazolin-4-amine) | HCT-116 (Colon Cancer) | 2.8 | nih.gov |
| Compound 10b (a 6-bromo-N-methyl-N,2-diphenylquinazolin-4-amine) | T98G (Glioblastoma) | 2.0 | nih.gov |
These findings underscore the potential of 4-chloro-2-arylquinazoline derivatives as a source of potent antiproliferative agents. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as those mediated by receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). beilstein-journals.org
Anti-Tumor Efficacy in Preclinical Models
The promising in vitro antiproliferative effects of quinazoline derivatives have led to their evaluation in in vivo preclinical models. These studies are crucial for assessing the therapeutic potential and efficacy of a compound in a living organism.
A preclinical evaluation of the aforementioned potent derivative, compound 18 , was conducted using a xenograft model with MGC-803 gastric cancer cells. The study reported that administration of this compound significantly reduced both the average tumor volume and tumor weight in mice, indicating substantial in vivo anti-tumor efficacy. mdpi.com Another study on a quinazoline derivative, compound B1 , in an HCT-15 nude mouse xenograft model also demonstrated significant anti-tumor effects without causing notable changes in the body weight of the mice, suggesting a favorable safety profile at effective doses. mdpi.com One investigation into a 4,6-disubstituted quinazoline derivative reported good tumor growth inhibition of 62% in a murine tumor model at a dose of 25 mg/kg. nih.gov These results from preclinical models highlight the therapeutic potential of this class of compounds and provide a strong basis for further development.
Antimicrobial Activities: Antibacterial and Antifungal Potentials
The quinazoline scaffold is also a recognized pharmacophore for the development of antimicrobial agents. The structural versatility of quinazolines allows for modifications that can lead to potent activity against a range of pathogenic bacteria and fungi. The presence of halogen atoms, such as chlorine and fluorine, in the structure can enhance the antimicrobial properties of these compounds.
Research has shown that quinazolinone derivatives exhibit considerable antibacterial activity, particularly against Gram-positive bacteria, and also possess antifungal properties. mdpi.com The mechanism of action is thought to involve interactions with the bacterial cell wall and DNA structures. Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of a halogen atom at the 6-position, can significantly influence the antimicrobial activity.
While direct studies on the antimicrobial activity of this compound are not extensively documented, research on related fluorinated quinazoline derivatives suggests potential in this area. For example, a series of novel 1,2,3-triazole derivatives bearing quinazoline moieties, including fluorinated compounds, were screened for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria. Several of these compounds were found to be moderately active.
| Organism Type | Bacterial/Fungal Strain | Activity of Related Quinazoline Derivatives |
|---|---|---|
| Gram-positive Bacteria | Bacillus subtilis | Moderately Active |
| Gram-positive Bacteria | Staphylococcus aureus | Moderately Active |
| Gram-positive Bacteria | Staphylococcus epidermidis | Moderately Active |
| Gram-negative Bacteria | Escherichia coli | Moderately Active |
| Gram-negative Bacteria | Pseudomonas aeruginosa | Moderately Active |
Anti-Inflammatory Properties and Immunomodulation
Quinazoline derivatives have been investigated for their anti-inflammatory and immunomodulatory activities. mdpi.com Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate this process are of significant therapeutic interest.
Certain quinazoline derivatives have been identified as inhibitors of key inflammatory mediators. For example, some substituted benzo[h]quinazolin-2-amines have been identified as inhibitors of nuclear factor kappa B (NF-κB), a crucial transcription factor involved in the inflammatory response. One study highlighted a fluorine-substituted derivative that exhibited potent anti-inflammatory activity with low toxicity. The anti-inflammatory properties of some quinazoline derivatives have been shown to be competitive with established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac in carrageenan-induced inflammation models.
Furthermore, the immunomodulatory effects of fluoroquinolones, a related class of compounds, have been well-documented. These effects include the suppression of pro-inflammatory cytokines such as interleukin 1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), while enhancing the production of anti-inflammatory cytokines like IL-2. These activities are often mediated through the modulation of intracellular signaling pathways, including effects on transcription factors like NF-κB.
Exploration of Other Pharmacological Activities
Beyond their well-documented anti-cancer, antimicrobial, and anti-inflammatory properties, quinazoline derivatives have been explored for a variety of other pharmacological activities, demonstrating the broad therapeutic potential of this chemical scaffold.
Antihypertensive and Diuretic Effects
The quinazoline nucleus is a core component of several established antihypertensive drugs, such as prazosin, terazosin, and doxazosin. mdpi.com These drugs typically exert their effects by acting as α1-adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure.
Research into novel quinazoline derivatives continues to explore their potential as antihypertensive agents. For example, a series of 7-chloro-3,2-substituted quinazolin-4(3H)-one derivatives were synthesized and shown to exhibit potent antihypertensive activity. Their mechanism is anticipated to be similar to prazosin, involving the blockade of α1-adrenergic receptors. These compounds were found to have a prolonged duration of action in adrenaline-induced hypertension models in rats, without significantly affecting the heart rate.
In addition to antihypertensive effects, some quinazolinone derivatives have also been investigated for their diuretic activity. Diuretics are crucial in the management of hypertension and edema by promoting the excretion of water and electrolytes from the body. The structural features of quinazolinones can be modified to enhance this activity, making them attractive candidates for the development of new diuretic agents.
Anticonvulsant and Neurological Applications
The quinazoline scaffold is a significant area of interest in the development of novel anticonvulsant agents. encyclopedia.pub Research has shown that various derivatives of quinazoline possess considerable anticonvulsant properties, often attributed to their structural similarities to known central nervous system active compounds. nih.gov Methaqualone and mecloqualone, both quinazoline analogues, were previously approved as anticonvulsant drugs. nih.gov The core structure is a key building block for compounds targeting neurological disorders due to its wide range of pharmacological properties. tandfonline.com
Studies on 4(3H)-quinazolinone analogues have revealed that specific substitutions on the quinazoline ring system can lead to potent anticonvulsant activity. nih.govresearchgate.net For instance, the introduction of different chemical moieties at position 3 of the 4(3H)-quinazoline has been a common strategy to produce analogues with significant anticonvulsant effects. nih.gov Some of these derivatives have demonstrated up to 100% protection against pentylenetetrazole (PTZ)-induced seizures in preclinical models. nih.govresearchgate.net The mechanism of action for some of these compounds is believed to involve the positive allosteric modulation of the GABA-A receptor. mdpi.com
While direct studies on this compound are not extensively detailed in the provided research, the established anticonvulsant potential of the broader quinazoline class suggests that this compound could be a candidate for further investigation. The presence of halogen substituents, such as chloro and fluoro groups, on the phenyl ring is a common feature in many biologically active quinazoline derivatives. mdpi.com For example, a 6-chloro derivative of a methaqualone analogue was found to have remarkable anticonvulsant potency against both electroshock-induced convulsions and PTZ-induced seizures. nih.gov This highlights the potential influence of halogenation on the neurological activity of the quinazoline core.
Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound Class | Key Findings | Model Used | Reference |
|---|---|---|---|
| Quinazoline Analogues | Methaqualone and mecloqualone were approved as anticonvulsant drugs. nih.gov | Clinical Use | nih.gov |
| 6-Chloro Quinazoline Analogue | Showed potent activity against electroshock-induced and PTZ-induced seizures. nih.gov | Preclinical (Animal) | nih.gov |
| 4(3H)-Quinazolinone Analogues | Certain derivatives provided 70-100% protection against PTZ-induced seizures. researchgate.net | PTZ-induced seizures | researchgate.net |
| N-substituted-6-fluoro-quinazoline-4-amines | Showed significant anticonvulsant activity in both scPTZ and MES tests. mdpi.com | scPTZ and MES | mdpi.com |
| 2,3-disubstituted quinazolin-4(3H)-one | Exhibited potential anticonvulsant activity, likely as positive allosteric modulators of the GABA-A receptor. mdpi.com | PTZ-induced seizures | mdpi.com |
Anti-HIV, Antimalarial, and Analgesic Investigations
Derivatives of the quinazoline scaffold have been explored for a variety of therapeutic applications beyond neurological disorders, including their potential as anti-infective and analgesic agents. tandfonline.com
Anti-HIV Investigations The quinazoline nucleus is considered a valuable building block in the design of anti-HIV agents. tandfonline.com Research into novel hybrid quinazoline-triazine derivatives has been conducted to evaluate their activity against HIV-1 and HIV-2. tandfonline.com In one study, a series of compounds was tested, and while no specific anti-HIV activity was detected for the newly synthesized compounds in that particular series, the quinazoline scaffold itself remains a point of interest for antiviral research. tandfonline.com Other research on quinazolin-4-one derivatives has led to the identification of potent HIV capsid modulators with significant antiviral activities against both HIV-1 and HIV-2. nih.gov Although these studies did not specifically test this compound, the findings support the potential of the broader quinazoline chemical class in anti-HIV drug discovery.
Antimalarial Investigations The quinazoline framework has also been investigated for its antimalarial properties. acs.orgnih.gov The development of resistance to conventional antimalarial drugs has necessitated the search for new agents, and quinazolinone derivatives, based on the structure of febrifugine, have shown promise. nih.gov Structure-activity relationship studies of 2-anilino 4-amino substituted quinazolines have demonstrated potent antimalarial activity. acs.org Notably, analogues with halogen substitutions on the aniline (B41778) ring, such as 4-fluoro, 3-chloro-4-fluoro, and other dihalogen substitutions, have exhibited significant activity against Plasmodium falciparum. acs.org For instance, an ortho-fluoroaniline derivative showed decreased antimalarial activity, whereas meta-fluoro substitution resulted in activity comparable to the para-fluoro analogue. acs.org These findings suggest that the position and nature of halogen substituents can significantly impact the antimalarial efficacy of quinazoline derivatives.
Analgesic Investigations The analgesic potential of quinazoline derivatives has been another active area of research. mdpi.comresearchgate.net Various substituted quinazolinones have been synthesized and evaluated for their pain-relieving effects. mdpi.com For example, a series of 3-(4-chloro phenyl)-2-substituted-3H-quinazolin-4-ones were synthesized and tested for their analgesic properties. researchgate.net These studies indicate that the quinazoline core can be effectively modified to produce compounds with significant analgesic activity. mdpi.comresearchgate.net Further research has explored the modification of substituents at different positions of the quinazolinone ring to enhance analgesic effects, with some derivatives showing activity comparable to or greater than standard drugs like diclofenac sodium in preclinical models. mdpi.com
Table 2: Anti-HIV, Antimalarial, and Analgesic Activity of Selected Quinazoline Derivatives
| Activity | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Anti-HIV | Quinazolin-4-one bearing phenylalanine derivatives | Identified as potent HIV capsid modulators against HIV-1 and HIV-2. nih.gov | nih.gov |
| Hybrid quinazoline-triazine derivatives | No specific anti-HIV activity was detected in the tested series. tandfonline.com | tandfonline.com | |
| Antimalarial | 2-Anilino 4-amino substituted quinazolines | Dihalogen-substituted analogues, including 3-chloro-4-fluoro, showed potent antimalarial activity. acs.org | acs.org |
| 4-Quinazolinone derivatives (based on febrifugine) | Exhibited antimalarial activities against Plasmodium berghei in mice. nih.gov | nih.gov | |
| Analgesic | 3-(4-chloro phenyl)-2-substituted-3H-quinazolin-4-ones | Synthesized and evaluated for analgesic activity. researchgate.net | researchgate.net |
| 2-Phenyl quinazolinone derivatives | Showed analgesic activity comparable to diclofenac sodium in preclinical tests. mdpi.com | mdpi.com |
Molecular Mechanisms of Action for 4 Chloro 2 2 Fluoro Phenyl Quinazoline Derivatives
Enzyme and Receptor Inhibition
Derivatives of 4-Chloro-2-(2-fluoro-phenyl)-quinazoline exert their biological effects primarily through the inhibition of various enzymes and receptors that are critical for cell signaling, proliferation, and survival. The core quinazoline (B50416) structure serves as a versatile scaffold for the development of potent and selective inhibitors. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov The binding of a ligand to EGFR activates a cascade of signaling events that promote cell growth and proliferation. nih.gov Many quinazoline-based inhibitors function as ATP-competitive agents, blocking the autophosphorylation of EGFR and thereby inhibiting downstream signaling. acs.org
Research has shown that specific substitutions on the quinazoline ring and the aniline (B41778) moiety significantly influence the inhibitory potency. For instance, a series of novel 4-anilinoquinazoline derivatives were designed to incorporate a 2-nitroimidazole (B3424786) moiety, with the most promising compound, 19h , exhibiting a potent EGFR inhibitory activity with an IC50 value of 0.47 nM. nih.gov Another study highlighted a 3-bromo-aniline derivative, compound 19 , which showed a potent inhibitory activity against EGFR with an IC50 of 3.2 nM. nih.gov The introduction of a diethylamine (B46881) group along with a 4-bromo-2-fluoroaniline (B1266173) at the 4-position of the quinazoline ring resulted in a derivative (8a ) with an IC50 of 2.62 μM against the A431 human carcinoma cell line. ijcce.ac.ir
| Compound | Derivative Class | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 19h | 4-anilinoquinazoline with 2-nitroimidazole | 0.47 | nih.gov |
| Compound 19 | 4-(3-bromo-anilino)quinazoline | 3.2 | nih.gov |
| Gefitinib | 4-anilinoquinazoline | 14 | scielo.br |
| Compound 8a | 4-(4-bromo-2-fluoroanilino)quinazoline | 2620 | ijcce.ac.ir |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key regulators of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov The dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy to simultaneously target tumor cell proliferation and the blood supply that sustains it. nih.gov
Novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and evaluated as dual EGFR and VEGFR-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have demonstrated that a hydrogen bond donor at the para position of the aniline moiety is important for interaction with conserved glutamate (B1630785) and aspartate amino acid residues in the binding sites of both EGFR and VEGFR-2. researchgate.netnih.gov One such derivative, compound 8o , was found to be approximately 7-fold more potent against VEGFR-2 and 11-fold more potent against EGFR compared to its prototype. researchgate.netnih.gov In another study, a 4-anilino-2-vinylquinazoline derivative, compound 8h , showed potent VEGFR-2 inhibitory activity with an IC50 of 60.27 nM. nih.gov Furthermore, some 4-aryloxy-6,7-dimethoxyquinazolines have shown potent inhibition of VEGFR-1, -2, and -3 with IC50 values of less than 9 nM. amazonaws.com
| Compound | Derivative Class | IC50 (nM) | Reference |
|---|---|---|---|
| 4-aryloxy-6,7-dimethoxyquinazoline | 4-aryloxyquinazoline | <9 | amazonaws.com |
| Sorafenib (Reference) | Multi-kinase inhibitor | 55.43 | nih.gov |
| Compound 8h | 4-anilino-2-vinylquinazoline | 60.27 | nih.gov |
| Compound 8l | 4-anilino-2-vinylquinazoline | 93.50 | nih.gov |
| Compound 41 | 2-chloro-4-substituted-anilinoquinazoline | 850 | researchgate.net |
Inhibition of Other Kinases (e.g., PI3Kδ, Aurora Kinase)
The versatility of the quinazoline scaffold extends to the inhibition of other important kinase families, including Phosphoinositide 3-kinases (PI3Ks) and Aurora kinases.
PI3Kδ Inhibition: The PI3Kδ isoform is predominantly expressed in leukocytes and plays a critical role in the function of B and T cells, making it an attractive target for inflammatory diseases. Researchers have identified 4-aryl quinazolines as potent and selective inhibitors of PI3Kδ. nih.gov By modifying the substitution pattern of the phenyl group, derivatives with enhanced PI3Kδ activity were developed. For instance, the introduction of a dimethoxyphenyl group led to a favorable modulation of PI3Kδ activity. nih.gov
Aurora Kinase Inhibition: Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis. scielo.brnih.gov Several quinazoline-based compounds have been developed as Aurora kinase inhibitors. scielo.br For example, BIQO-19 , a quinazolin-4(3H)-one derivative, was shown to inhibit Aurora Kinase A. nih.gov Another quinazoline derivative, compound 80 , which was designed through molecular hybridization, exhibited nanomolar inhibition of both Aurora A (IC50 = 77 nM) and Aurora B (IC50 = 145 nM). scielo.br Furthermore, a pyrazolo-substituted-quinazoline derivative showed high selectivity for Aurora A with an IC50 of 0.038 µM. researchgate.net
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrazolo-quinazoline derivative (55) | Aurora A | 38 | researchgate.net |
| Compound 80 | Aurora A | 77 | scielo.br |
| Compound 80 | Aurora B | 145 | scielo.br |
Dihydrofolate Reductase Inhibition
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a well-established mechanism for anticancer and antimicrobial agents. nih.govnih.gov The structural resemblance of the quinazoline ring to folic acid has led to the design of quinazoline-based DHFR inhibitors. researchgate.net
A series of quinazolinone analogs were designed to mimic the structure of methotrexate, a known DHFR inhibitor. nih.gov In this series, compounds 28, 30, and 31 were the most active DHFR inhibitors, with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov Another study on quinazolinone-based derivatives identified compound 3e as an inhibitor of human DHFR with an IC50 value of 0.527 µM. nih.gov
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Methotrexate (Reference) | 0.118 | nih.gov |
| Compound 30 | 0.4 | nih.gov |
| Compound 31 | 0.4 | nih.gov |
| Compound 28 | 0.5 | nih.gov |
| Compound 3e | 0.527 | nih.gov |
Modulation of Intracellular Signaling Pathways
By inhibiting key enzymes like EGFR, VEGFR, and PI3K, derivatives of this compound can effectively modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of EGFR and VEGFR-2 blocks the activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. amazonaws.com These pathways are central to controlling cell proliferation, survival, and angiogenesis. The cytotoxic activity of certain quinazolin-4(3H)-one based hydroxamic acid derivatives has been attributed to the inhibition of both histone deacetylase and the phosphoinositide 3-kinase mediated signaling pathways. nih.gov Furthermore, some quinazoline-phenyl chlormethine conjugates have been shown to induce apoptosis in liver cancer cells by mediating the Sirt1/caspase 3 signaling pathway. nih.gov The inhibition of Aurora kinases by quinazoline derivatives can lead to defects in mitosis, G2/M phase cell cycle arrest, and ultimately, apoptosis. nih.govmdpi.com
Ligand-Target Interactions at a Molecular Level
Molecular docking studies have provided valuable insights into the specific interactions between this compound derivatives and their target proteins at the atomic level. These studies help to explain the observed inhibitory activities and guide the rational design of more potent and selective inhibitors.
For EGFR and VEGFR-2, the quinazoline core typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. ijcce.ac.irscielo.br For example, a docking study of the potent derivative 8a into the EGFR and VEGFR-2 active sites revealed binding energies of -6.39 and -8.24 kcal/mol, respectively, indicating a strong interaction, particularly with VEGFR-2. ijcce.ac.ir The nitrogen atom of the quinazolinone in BIQO-19 forms a conserved hydrogen bond with the amino acid residue Ala213 in the active site of Aurora Kinase A. nih.gov The benzyl (B1604629) group at the N3 position of the quinazolinone in this compound forms van der Waals interactions with Thr217, a critical residue for Aurora kinase-specific inhibition. nih.gov
In the case of DHFR, molecular modeling has been used to assess the fit of quinazoline analogs within the active site of human DHFR, showing that they can occupy the same cavity as the natural ligand, folic acid, and the inhibitor, methotrexate. nih.govresearchgate.net For Aurora A kinase, docking studies of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) revealed that the fluorine group on the quinazoline ring enhances binding to the hinge region, while the bromo-phenyl group modulates the orientation of the terminal ring through interactions with Pro214. nih.gov These detailed molecular interactions underscore the structural basis for the inhibitory activity of this class of compounds.
Structure Activity Relationship Sar Studies of 4 Chloro 2 2 Fluoro Phenyl Quinazoline and Its Analogues
Influence of Halogen Substituents (Chloro and Fluoro) on Biological Activity
The positions of the halogen atoms in 4-Chloro-2-(2-fluoro-phenyl)-quinazoline significantly impact the electronic properties of the molecule, thereby influencing its reactivity. The quinazoline (B50416) ring system, being a benzopyrimidine, has a complex electron distribution that is further modulated by its substituents.
The carbon atom at the 4-position of the quinazoline ring is inherently electrophilic. The attachment of a chlorine atom, an electron-withdrawing group, further increases the electrophilicity of this position. This makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Density Functional Theory (DFT) calculations have corroborated this, revealing that the carbon at the 4-position of 2,4-dichloroquinazoline possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more prone to nucleophilic attack. mdpi.com This inherent reactivity at the C4 position is a cornerstone for the synthesis of a vast array of 4-substituted quinazoline derivatives with diverse biological activities. The 4-chloro group acts as an excellent leaving group, facilitating the introduction of various nucleophiles, such as amines, to generate libraries of compounds for SAR studies. mdpi.comresearchgate.net
| Feature | Influence of Chloro Group (at C4) | Influence of Fluoro Group (at C2 of Phenyl) |
| Electrophilicity | Increases electrophilicity of C4, making it a key site for nucleophilic attack. | Modulates electron density of the phenyl ring. |
| Reactivity | Acts as a good leaving group in SNAr reactions, crucial for synthetic diversification. | Can influence molecular conformation and binding through steric and electronic effects. |
The introduction of halogen atoms is a well-established strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to metabolism by cytochrome P450 enzymes.
The metabolic fate of fluorinated quinazolines is highly dependent on the position of the fluorine atom. Studies on fluoroanilinoquinazolines have shown that para-substituted fluoroanilines are prone to metabolic degradation through defluorination. nih.govnih.gov In contrast, derivatives with fluorine at the ortho or meta positions exhibit significantly greater metabolic stability. nih.govnih.gov This is particularly relevant for this compound, as the ortho-fluoro substitution on the phenyl ring is expected to confer enhanced metabolic stability compared to a para-fluoro analogue. Strategic fluorination can thus be a productive approach to reduce in vivo metabolism and improve the pharmacokinetic profile of quinazoline-based compounds. mdpi.com
The presence of halogens can also influence biorecognition, which is the interaction of the molecule with its biological target. Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, are increasingly recognized as important in drug-receptor binding. nih.gov The chlorine and fluorine atoms of this compound could potentially form such bonds with amino acid residues in a target protein, thereby contributing to the binding affinity and selectivity.
| Halogen Position | Metabolic Stability | Biorecognition Potential |
| 2-Fluoro (ortho) | Generally enhanced stability, less prone to defluorination compared to para-isomers. nih.govnih.gov | Can participate in halogen bonding and other non-covalent interactions with target proteins. |
| 4-Chloro | Can influence overall lipophilicity and membrane permeability. | May form halogen bonds, contributing to binding affinity. nih.gov |
Role of Substituents on the Quinazoline Core and Phenyl Rings
The substituent at the 2-position of the quinazoline ring is a key determinant of biological activity. A phenyl group at this position is a common feature in many biologically active quinazolines. nih.gov The nature and substitution pattern of this phenyl ring can fine-tune the activity.
In this compound, the ortho-fluoro substitution is significant. Beyond its role in enhancing metabolic stability, the fluorine atom can influence the preferred conformation of the phenyl ring relative to the quinazoline core. This torsional angle can be critical for fitting into a specific binding pocket of a target protein. The electronic properties of the fluorinated phenyl ring can also affect interactions with the target, for example, through dipole-dipole or π-stacking interactions.
As previously discussed, the primary role of the 4-chloro group is to serve as a reactive handle for synthetic modification. It makes the 4-position an electrophilic center, readily undergoing nucleophilic substitution. mdpi.comresearchgate.net This reactivity is fundamental to the design and synthesis of diverse quinazoline libraries where the 4-position is varied with different functional groups, most commonly amino groups. nih.gov
While the 4-chloro group is often replaced in the final active compounds, in some instances, it may be retained and contribute directly to the biological activity through interactions such as halogen bonding. nih.gov However, its main significance in SAR studies lies in its utility as a synthetic intermediate.
Modifications to the benzene (B151609) portion of the quinazoline core (positions 5, 6, 7, and 8) can have a profound impact on biological activity. SAR studies on various quinazoline series have shown that introducing small substituents at these positions can modulate potency, selectivity, and pharmacokinetic properties.
For instance, the introduction of halogen atoms or electron-rich groups at the 6-position has been shown to enhance the anti-cancer and anti-microbial activities of 4-aminoquinazolines. nih.gov Similarly, substitutions at the 6 and 7-positions with alkoxy groups are common in quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The presence of a halogen atom, such as bromine, at the 6-position has been found to be beneficial for antitumor activity in some series. researchgate.net The nature of substituents at positions 6 and 8, including halogens, can significantly improve the antimicrobial activities of quinazolinone derivatives. nih.gov
Therefore, in analogues of this compound, further substitution on the benzene ring could be a viable strategy to optimize its biological profile. The electronic and steric properties of these substituents would need to be systematically varied to determine their effect on activity.
| Position on Quinazoline Core | General Role of Substituents in Analogues | Potential Impact |
| 6 | Halogens (e.g., Bromo, Chloro) or electron-donating groups. nih.gov | Can enhance anticancer and antimicrobial activities. researchgate.net |
| 7 | Alkoxy groups are common in kinase inhibitors. nih.gov | Can modulate selectivity and potency. |
| 8 | Halogens (e.g., Iodine) can improve antimicrobial activity. nih.gov | Can influence binding and overall activity profile. |
Conformational Features and Their Relationship to Biological Efficacy
The spatial arrangement of the substituents on the quinazoline core of this compound and its analogues plays a crucial role in determining their biological efficacy. The conformational flexibility, particularly the rotation around the single bond connecting the 2-fluorophenyl ring to the quinazoline scaffold, dictates the molecule's three-dimensional shape and its ability to interact optimally with biological targets.
Influence of the ortho-Fluoro Substituent on Conformation
The presence of a fluorine atom at the ortho position of the 2-phenyl ring introduces significant steric and electronic effects that influence the molecule's preferred conformation. This substitution can lead to a non-planar arrangement between the quinazoline and the 2-fluorophenyl rings. The degree of this twist is defined by the dihedral or torsional angle between the two ring systems.
Computational studies on related 2-aryl-3-(2-fluorophenyl)quinazolin-4-one derivatives have shown that the rotational barriers around the bond connecting the 2-fluorophenyl group to the quinazoline core are influenced by the nature of the substituent at the 2-position of the quinazoline ring. For instance, replacing a sterically bulky 2-alkyl group with a 2-aryl group can lower the rotational barrier, suggesting that electronic and steric interactions between the substituents dictate the conformational preference. While this study was on a quinazolinone, the principles of steric hindrance influencing the rotational barrier are applicable to the 4-chloro-quinazoline scaffold.
In crystallographic studies of similar quinazoline derivatives, the dihedral angle between the quinazoline ring and a substituted phenyl ring has been observed to be a key determinant of the crystal packing and intermolecular interactions. For example, in the crystal structure of 3-(2-halophenyl)quinazoline-4-thione derivatives, the dihedral angles between the quinazoline and the halophenyl rings were found to be substantial, in the range of 82-88°. This enforced non-planar conformation is a direct result of the steric hindrance imposed by the ortho-halogen substituent.
Conformational Control and Biological Activity
The specific conformation adopted by this compound and its analogues is critical for their interaction with biological targets, such as the ATP-binding site of protein kinases. Molecular modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on various quinazoline-based inhibitors have consistently highlighted the importance of the spatial orientation of the substituents for potent biological activity.
The insertion of substituents at the C-4 position of the quinazoline core has been shown to increase conformational flexibility in some analogues, which can be advantageous for binding to multiple targets or adapting to different conformations of a single target.
While direct experimental data on the precise torsional angles and their correlation with the biological efficacy of this compound are not extensively available in the public domain, the collective evidence from related structures strongly indicates that the conformational features governed by the ortho-fluoro substitution are a key determinant of its biological activity. The non-planar conformation is likely a critical feature for its interaction with specific biological targets.
| Compound Class | Key Conformational Feature | Impact on Biological Efficacy |
| 2-(ortho-substituted phenyl)quinazolines | Torsional angle between the phenyl and quinazoline rings | Influences the fit into the target's binding pocket, affecting potency. |
| 4-Substituted quinazolines | Increased conformational flexibility | Can allow for adaptation to different target conformations or binding to multiple targets. |
| 3-(2-Halophenyl)quinazoline-4-thiones | Large dihedral angles (82-88°) | Dictates crystal packing and intermolecular interactions, indicative of preferred non-planar conformations. |
Computational Chemistry and in Silico Investigations of 4 Chloro 2 2 Fluoro Phenyl Quinazoline
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex.
In the context of quinazoline (B50416) derivatives, which are known to target various protein kinases, molecular docking studies are frequently performed to elucidate their binding modes. For instance, docking studies on various quinazoline derivatives have been conducted to understand their interactions with the ATP binding sites of receptors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for inhibitory activity. ijcce.ac.ir
For 4-Chloro-2-(2-fluoro-phenyl)-quinazoline, a docking study would typically involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein target, such as EGFR. The results would highlight the specific amino acid residues that interact with the quinazoline core, the 2-(2-fluoro-phenyl) group, and the chloro substituent at position 4. The 2-fluorophenyl group, for example, could form specific interactions with the protein, and the chloro group at the 4-position of the quinazoline ring is known to be a reactive site for nucleophilic substitution, which is a key step in the synthesis of many 4-anilinoquinazoline (B1210976) inhibitors. mdpi.com
Table 1: Illustrative Molecular Docking Results for a Quinazoline Derivative with a Protein Kinase Target
| Parameter | Value | Reference |
| Protein Target | Epidermal Growth Factor Receptor (EGFR) | ijcce.ac.ir |
| Docking Score (kcal/mol) | -8.5 | ijcce.ac.ir |
| Key Interacting Residues | ||
| Met793 | Hydrogen bond with quinazoline N1 | nih.gov |
| Thr790 | Hydrogen bond with substituent | nih.gov |
| Leu718, Val726, Ala743 | Hydrophobic interactions | nih.gov |
| Cys797 | Potential for covalent bond formation |
Note: This table is illustrative and based on typical findings for quinazoline-based kinase inhibitors. The specific values would need to be calculated for this compound.
Molecular Dynamics Simulations for Binding Conformation and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose predicted by molecular docking. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.
For a compound like this compound, an MD simulation would typically be run for a significant period (e.g., nanoseconds to microseconds) to observe the behavior of the ligand in the active site. The simulation would track the trajectories of all atoms in the system, allowing for the analysis of root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Studies on related quinazoline derivatives have used MD simulations to confirm the stability of the docked conformation and to analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. nih.govresearchgate.net These simulations can also help to understand the role of water molecules in mediating ligand-protein interactions. The analysis of the MD trajectory can provide a more accurate picture of the binding event than static docking poses alone. rsc.org
Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Finding for Stable Complex | Reference |
| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | Low and stable fluctuation around an average value. | researchgate.net |
| RMSD of Protein | Root-mean-square deviation of the protein's backbone atoms from the initial structure. | Reaches a plateau, indicating equilibration. | researchgate.net |
| RMSF of Protein Residues | Root-mean-square fluctuation of individual amino acid residues. | Higher fluctuations in loop regions, lower in stable secondary structures. | researchgate.net |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy for critical hydrogen bonds. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for a series of quinazoline derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the observed activity. Studies on quinazolinone derivatives have utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to understand the relationship between the 3D structural features and cytotoxic activity. nih.gov Such models can generate contour maps that visualize the regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing valuable guidance for the design of new analogs. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic distribution and reactivity |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the molecule |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These calculations can provide insights into molecular geometry, charge distribution, orbital energies, and reactivity.
For this compound, DFT calculations can be employed to optimize its 3D geometry and to calculate various electronic properties. The distribution of electron density can be visualized through the molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of nucleophilic and electrophilic attack.
Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important quantum chemical descriptors. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. DFT calculations have been used to study the regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazolines, revealing that the C4 position is more susceptible to nucleophilic attack, which is consistent with experimental observations. nih.gov This type of analysis is directly relevant to understanding the reactivity of the chloro group in this compound.
Table 4: Key Parameters Obtained from DFT Calculations and Their Significance
| Parameter | Description | Significance for this compound | Reference |
| Optimized Geometry | The lowest energy conformation of the molecule. | Provides the most stable 3D structure for use in other computational studies like docking. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies potential sites for hydrogen bonding and other non-covalent interactions. | researchgate.net |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons. | nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons; a lower LUMO energy at a specific atom indicates a more likely site for nucleophilic attack. | nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. | nih.gov |
| Atomic Charges | The distribution of charge on each atom in the molecule. | Helps to understand the polarity of bonds and electrostatic interactions. | nih.gov |
Advanced Research Directions and Therapeutic Potential of 4 Chloro 2 2 Fluoro Phenyl Quinazoline
Optimization of 4-Chloro-2-(2-fluoro-phenyl)-quinazoline as a Lead Compound
The chemical scaffold of this compound serves as a "privileged" starting point in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its optimization as a lead compound involves strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The 4-chloro position is a key reactive site, allowing for nucleophilic substitution to introduce various functional groups, which can profoundly influence the compound's biological activity.
A critical aspect of this scaffold is the 2-(2-fluoro-phenyl) group. Research has shown that the presence and position of the fluorine atom on the phenyl ring can be vital for inhibitory activity against certain targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Structure-activity relationship (SAR) studies on related quinazoline (B50416) series have demonstrated that modifications at the 4, 6, and 7-positions of the quinazoline ring, as well as on the 2-phenyl moiety, are crucial for optimizing target engagement and cellular activity. For instance, introducing bulkier substituents at the C-7 position of the quinazoline core has been found to be favorable for inhibitory activity in some kinase inhibitor series. nih.gov
The optimization process often begins by using this compound as a core intermediate. chemimpex.com Its inherent stability and reactivity make it an ideal candidate for creating diverse libraries of derivatives aimed at specific biological targets. chemimpex.com By systematically altering the substituents, medicinal chemists can fine-tune the compound's properties to develop potent and selective therapeutic agents.
Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline-Based Kinase Inhibitors
| Modification Site | Substituent/Modification | Impact on Activity | Reference |
|---|---|---|---|
| Quinazoline C-4 | Replacement of Chloro with Anilino group | Foundational for many EGFR kinase inhibitors | nih.gov |
| Quinazoline C-2 Phenyl | Fluoro substitution (ortho position) | Considered vital for EGFR inhibitory activity in some series | nih.gov |
| Quinazoline C-7 | Bulkier substituents | Favorable for inhibitory activity | nih.gov |
| Quinazoline C-6 | Benzamide moieties | Can enhance antiproliferative activity | nih.gov |
| Aniline (B41778) Moiety (at C-4) | Small hydrophobic groups (-Cl, -CH3) | Can elevate inhibitory activity toward both EGFR and VEGFR2 | nih.gov |
Design and Synthesis of Next-Generation Quinazoline Analogues
The design of next-generation analogues of this compound is a dynamic area of research, driven by the need for more effective and selective drugs. A primary synthetic strategy involves the nucleophilic aromatic substitution of the chloride at the C-4 position. This is a versatile reaction that allows for the introduction of a wide array of amine-containing fragments, leading to the creation of extensive libraries of 4-aminoquinazoline derivatives. nih.govacs.org
The synthesis typically starts with precursors like 2-aminobenzonitriles or anthranilic acids, which are cyclized to form the quinazoline or quinazolinone core. nih.gov For instance, a common route to obtain the 4-chloro intermediate is the treatment of the corresponding 4-hydroxyquinazoline (B93491) (a quinazolinone) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govacs.org Once the 4-chloro derivative is secured, it serves as a key building block for further diversification.
The design rationale for new analogues is often target-specific. For example, to develop dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), researchers have designed molecules that can effectively bind to the ATP-binding sites of both kinases. nih.govnih.gov This often involves linking specific pharmacophores to the quinazoline scaffold. Other designs focus on creating covalent inhibitors that form an irreversible bond with the target protein, a strategy used to achieve prolonged inhibition and overcome certain forms of drug resistance. nih.gov
Table 2: Synthetic Strategies for Quinazoline Analogues
| Starting Material/Intermediate | Reagents/Conditions | Product Class | Application/Target | Reference |
|---|---|---|---|---|
| 4-Hydroxyquinazoline (Quinazolinone) | POCl₃, TEA | 4-Chloroquinazoline (B184009) | Key intermediate for further synthesis | acs.org |
| 4-Chloroquinazoline | Various anilines, Microwave irradiation | 4-Anilinoquinazolines | EGFR/VEGFR inhibitors | nih.gov |
| 2-Aminobenzamide | Pyridine-2-carboxylic acid, then NaOH, then POCl₃ | 4-Chloro-2-(pyridin-2-yl)quinazoline | Antiparasitic agents (Chagas disease) | acs.org |
| Anthranilic acid | Chloroacetyl chloride, then NaI, then secondary amines | 2-Substituted-quinazolin-4-ones | Antibacterial agents | nih.gov |
Strategies for Overcoming Drug Resistance in Targeted Therapies
A significant challenge in cancer treatment is the development of drug resistance. Quinazoline-based inhibitors, particularly those targeting EGFR, have been at the forefront of efforts to overcome this problem. First-generation inhibitors like gefitinib, which are reversible and based on the 4-anilinoquinazoline (B1210976) scaffold, can become ineffective due to mutations in the target kinase, most notably the T790M "gatekeeper" mutation in EGFR. nih.govtandfonline.com
Several strategies utilizing the quinazoline framework have been developed to address this:
Second-Generation Covalent Inhibitors: Compounds like afatinib (B358) and dacomitinib (B1663576) were designed to form a covalent bond with a cysteine residue near the ATP-binding site of EGFR. This irreversible binding allows them to inhibit the enzyme even in the presence of the T790M mutation. nih.gov
Third-Generation Mutant-Selective Inhibitors: To improve the therapeutic window and reduce side effects associated with inhibiting wild-type EGFR, third-generation inhibitors like osimertinib (B560133) were developed. These pyrimidine-based compounds (closely related to quinazolines) selectively and irreversibly target mutant forms of EGFR, including T790M. nih.govtandfonline.com
Allosteric Inhibitors: A newer approach involves developing inhibitors that bind to an allosteric site on the kinase, a location distinct from the ATP-binding pocket. This can be effective against mutations that confer resistance to traditional ATP-competitive inhibitors. nih.gov
Dual-Target Inhibitors: By designing single molecules that inhibit multiple key signaling pathways simultaneously (e.g., EGFR and VEGFR), it is possible to preemptively combat resistance mechanisms that involve pathway redundancy. nih.govmdpi.comekb.eg
These strategies highlight the versatility of the quinazoline scaffold in adapting to the evolving landscape of drug resistance in cancer therapy.
Emerging Applications in Complex Disease Management
While the primary focus of research on this compound and its derivatives has been in oncology, their biological activities extend to a range of other complex diseases.
Oncology: Beyond EGFR, quinazoline derivatives have been developed as potent inhibitors of numerous other kinases implicated in cancer, such as VEGFR, Aurora kinases, and FLT3. nih.govresearchgate.netnih.gov This has led to treatments for various cancers, including non-small cell lung cancer, colorectal cancer, and acute myeloid leukemia. nih.govekb.egresearchgate.net
Infectious Diseases: The quinazoline scaffold has shown promise in combating infectious agents. Specific derivatives have demonstrated significant antibacterial activity, including against ESKAPE pathogens (like S. aureus), which are known for their high rates of antibiotic resistance. acs.org Furthermore, related 4-aminoquinoline (B48711) structures are the basis for antimalarial drugs, and research has explored new quinoline (B57606) substitutions to fight drug-resistant malaria. ucsf.edu More recently, 2-aryl-4-aminoquinazolines have been identified as having efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org
Neurological and Other Disorders: The therapeutic potential of quinazolines extends to the central nervous system. Studies have investigated their use for neurodegenerative diseases. researchgate.netnih.gov Additionally, novel quinazolinone analogues have been synthesized and evaluated for anticonvulsant activity, showing protective effects in preclinical models of seizures. researchgate.net
Table 3: Diverse Therapeutic Applications of Quinazoline Derivatives
| Disease Area | Specific Indication | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Oncology | Non-Small Cell Lung Cancer | EGFR Kinase Inhibition | Overcoming T790M resistance mutation | nih.gov |
| Oncology | Acute Myeloid Leukemia | Dual FLT3/AURKA Inhibition | Potent anti-proliferative activity in AML cells | researchgate.net |
| Infectious Disease | Bacterial Infections (S. aureus) | Antibacterial | Potent activity with MICs as low as 0.003 µg/mL | acs.org |
| Infectious Disease | Chagas Disease | Antiparasitic (T. cruzi) | In vivo reduction of parasitemia | acs.org |
| Neurology | Epilepsy | Anticonvulsant | Protection against PTZ-induced seizures | researchgate.net |
| Infectious Disease | Malaria | Antiparasitic (P. falciparum) | Activity against drug-resistant strains | ucsf.edu |
Integration of Experimental and Computational Approaches in Drug Design
Modern drug discovery heavily relies on the synergy between experimental synthesis and computational modeling, and the development of quinazoline-based agents is a prime example of this integration. Computational tools are employed at various stages of the discovery pipeline to accelerate the process, reduce costs, and improve the quality of candidate compounds.
Target Identification and Validation: Computational biology helps in identifying and validating potential drug targets.
Hit Identification: Virtual screening of large chemical libraries against a protein target's structure can rapidly identify potential "hits" for further experimental testing. This approach was successfully used to identify a 2-arylquinazoline series for Chagas disease. acs.org
Lead Optimization: This is where the integration is most prominent. Molecular docking studies are routinely used to predict how newly designed analogues will bind to their target protein, such as the ATP-binding site of EGFR. tandfonline.comnih.govnih.gov These in silico predictions help chemists prioritize which compounds to synthesize.
SAR and QSAR: By analyzing the relationship between the chemical structure and biological activity of a series of compounds (SAR), researchers can build quantitative structure-activity relationship (QSAR) models. These models can then predict the activity of virtual compounds before they are synthesized.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.gov
This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more rational and efficient exploration of the vast chemical space around the this compound scaffold, ultimately leading to the development of superior therapeutic agents. nih.gov
Q & A
Q. What are the most efficient synthetic routes for preparing 4-Chloro-2-(2-fluoro-phenyl)-quinazoline?
The compound can be synthesized via condensation reactions. For example, a method involving nicotinoyl chloride hydrochloride and 2-aminobenzonitrile in sulfolane with PCl₅ as a cyclizing agent yields 46% product after purification by flash chromatography . Alternative routes use 4-chlorobenzaldehyde , 2-aminobenzophenone , and ammonium acetate in ethanol, followed by recrystallization from ethyl acetate to obtain crystalline products suitable for X-ray analysis . Key optimization parameters include temperature (100°C for cyclization) and stoichiometric ratios of reagents.
Q. How is structural characterization of this compound performed?
- X-ray crystallography confirms molecular geometry, including dihedral angles between aromatic rings (e.g., 61.71° between phenyl and fluorophenyl groups) .
- NMR spectroscopy identifies substituent positions: For analogous quinazolines, NMR shows aromatic protons at δ 7.2–8.5 ppm, while NMR distinguishes C-Cl and C-F signals near δ 110–125 ppm .
- HPLC with fused-core phenyl-hexyl columns ensures purity (>97%), with mobile phases like acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for quinazoline derivatives?
Quinazolines exhibit anticonvulsant activity (e.g., 70% seizure inhibition in MES models at 100 mg/kg) and CNS depressant effects (reduced locomotor activity in mice) . Substituted derivatives also induce apoptosis via caspase-3 activation (EC₅₀ = 1.2 µM) and inhibit cyclooxygenase (COX) enzymes (IC₅₀ = 0.8 µM for COX-2) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance metabolic stability and receptor binding affinity .
- Pyridinyl substitutions at the 2-position improve solubility but may reduce CNS penetration due to increased polarity .
- Methyl sulfonyl groups on the quinazoline core increase anti-inflammatory activity by 3-fold compared to methyl sulfanyl analogs . Systematic SAR studies require combinatorial libraries synthesized via parallel reactions (e.g., Suzuki couplings for aryl diversification) .
Q. How can contradictory biological data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.8–5.3 µM) often arise from assay conditions (e.g., enzyme source, substrate concentration) . To standardize results:
- Use recombinant enzymes (e.g., human COX-2 expressed in HEK cells) for consistency.
- Validate findings across multiple models (e.g., in vitro enzymatic assays + cell-based inflammation models).
- Apply multivariate statistical analysis to account for confounding variables like solvent effects .
Q. What strategies improve the yield of this compound in scaled-up synthesis?
- Solvent optimization : Replace sulfolane with 1-methyl-2-pyrrolidone (NMP) to enhance reaction homogeneity, achieving 65% yield at 100°C .
- Catalyst screening : Nb₂O₅ catalyzes cyclization steps with enantiomeric excess >90% in asymmetric syntheses .
- Workflow automation : Continuous flow reactors reduce side-product formation by maintaining precise temperature/residence time control .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability?
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ = 241.67 for C₁₃H₈ClFN₃) .
- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset >200°C) .
- Forced degradation studies under acidic/oxidative conditions identify major impurities (e.g., hydrolyzed quinazoline derivatives) .
Q. How are computational tools applied in quinazoline research?
- Pharmacophore modeling identifies key interactions (e.g., H-bonding with histamine H₄ receptor residues) .
- DFT calculations predict regioselectivity in electrophilic substitutions (e.g., chlorination at C4 vs. C6) .
- Molecular docking screens virtual libraries for kinase inhibition (e.g., EGFR tyrosine kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
